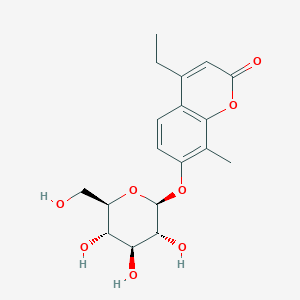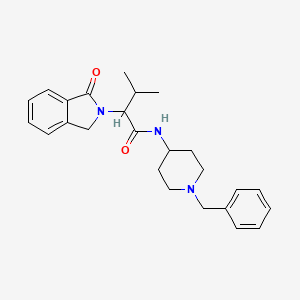
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ETHYL-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that includes a chromenone core and a glycosylated side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromenone core and the subsequent glycosylation. The chromenone core can be synthesized through a series of reactions starting from simple aromatic compounds, involving steps such as alkylation, cyclization, and oxidation . The glycosylation step involves the attachment of the glycosyl moiety to the chromenone core under specific conditions, often using glycosyl donors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes .
化学反応の分析
Types of Reactions
4-ETHYL-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the chromenone core or the glycosyl moiety.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the glycosyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Lewis acids for glycosylation) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学的研究の応用
4-ETHYL-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE has several scientific research applications, including:
作用機序
The mechanism of action of 4-ETHYL-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The glycosyl moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
類似化合物との比較
Similar Compounds
Similar compounds include other glycosylated chromenones and flavonoids, such as:
Quercetin glycosides: Known for their antioxidant properties.
Kaempferol glycosides: Studied for their anti-inflammatory effects.
Uniqueness
4-ETHYL-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern and glycosylation, which confer distinct chemical and biological properties .
特性
分子式 |
C18H22O8 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
4-ethyl-8-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C18H22O8/c1-3-9-6-13(20)26-17-8(2)11(5-4-10(9)17)24-18-16(23)15(22)14(21)12(7-19)25-18/h4-6,12,14-16,18-19,21-23H,3,7H2,1-2H3/t12-,14-,15+,16-,18-/m1/s1 |
InChIキー |
MYXDOAXSFONFCK-AEWXESQOSA-N |
異性体SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11292692.png)
![4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11292693.png)
![N-(2-ethylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11292698.png)
![2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11292701.png)
![N-(4-Bromophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11292702.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide](/img/structure/B11292704.png)
![2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11292705.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11292715.png)

![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide](/img/structure/B11292731.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B11292735.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11292742.png)
![N-(3,4-dimethoxybenzyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B11292757.png)
